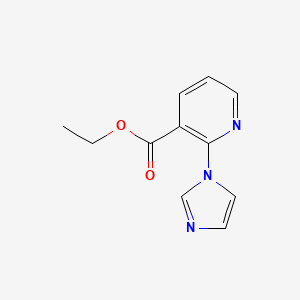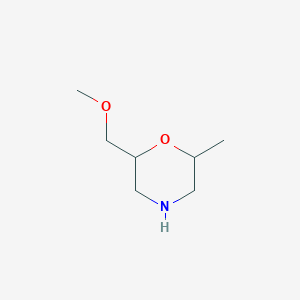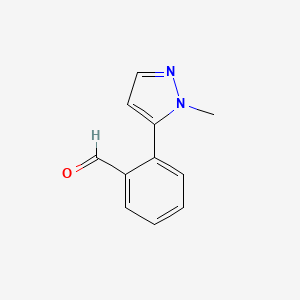
5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid
説明
5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid (ETICA) is a carboxylic acid derivative of isoxazole, a five-membered heterocyclic compound. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular formula of ETICA is C13H13NO3, and its molecular weight is 231.25 g/mol. The structure of isoxazole derivatives often includes a double C=N bond and a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group .Chemical Reactions Analysis
Isoxazole derivatives remain nonreactive in reactions with acyl- and alkyl donors . The total percentage of the AMIA resonance structure with a double C=N bond is 34.19% .科学的研究の応用
Synthesis of Hydroxybenzaldehyde Derivatives
5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid derivatives are utilized in the synthesis of hydroxybenzaldehyde derivatives. These derivatives are obtained through a series of reactions involving esterification and condensation, leading to the formation of Schiff bases and subsequent reduction to amines (Potkin et al., 2012).
Functionalization of Isoxazole Derivatives
Isoxazole derivatives, including those related to 5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid, are functionalized through lateral lithiation processes. This approach is useful in the synthesis of AMPA analogs and involves the selective transformation of isoxazole derivatives to methyl esters and other functional groups (Zhou & Natale, 1998).
Antitumor Activity
Isoxazolylcarbamides derived from 5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid show promising antitumor properties. These compounds undergo several transformations, leading to the formation of azides and carbamides with significant pharmacological interest. Some of these derivatives demonstrate high antitumor activity and potential in enhancing the efficacy of existing cytostatic drugs (Potkin et al., 2014).
Biomimetic Synthesis
5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid derivatives are also pivotal in the biomimetic synthesis of natural products. One such application is in the synthesis of α-cyclopiazonic acid, where these derivatives serve as precursors or intermediates, demonstrating the versatility and utility of these compounds in synthetic organic chemistry (Moorthie et al., 2007).
Catalysis in Heterocycle Synthesis
These compounds are involved in catalytic processes for synthesizing various heterocyclic compounds. They play a crucial role in reactions that lead to the formation of heterocycles with potential biological and pharmaceutical applications, highlighting their significance in the field of medicinal chemistry and drug development (Kiyani & Mosallanezhad, 2018).
将来の方向性
作用機序
Target of Action
Isoxazole derivatives, to which this compound belongs, are known to interact with a broad spectrum of targets and exhibit high biological activity .
Mode of Action
Isoxazole compounds typically interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, including anticancer, anti-inflammatory, and antibacterial activities .
Action Environment
It is known that the isoxazole ring tends to collapse under uv irradiation, rearranging to oxazole through an azirine intermediate .
特性
IUPAC Name |
5-ethyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDPPGQYDUKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)

![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)







![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)
![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)